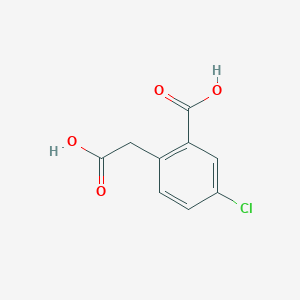

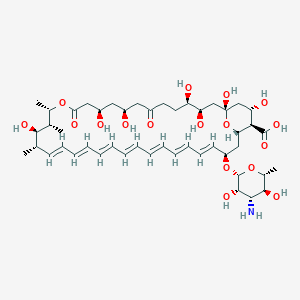

2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid, also known as HNB, is a chemical compound that has been widely used in scientific research due to its unique properties. HNB is a sulfonamide-based inhibitor that can selectively target carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in tumor growth and progression.

Scientific Research Applications

Drug Degradation and Stability

Research on nitisinone, a triketone herbicide turned medical treatment, offers insights into the degradation processes of drugs under different environmental conditions. Studies utilizing liquid chromatography and mass spectrometry (LC-MS/MS) have explored the stability of nitisinone and its degradation products under various pH levels, temperatures, and exposure to ultraviolet radiation. This research contributes to a better understanding of the risks and benefits associated with the medical application of such compounds (Barchańska et al., 2019).

Environmental Science and Pollution Treatment

Advanced oxidation processes (AOPs) are employed to address water scarcity and the accumulation of recalcitrant compounds in the environment. Research on the degradation of acetaminophen, a common pharmaceutical compound, using AOPs has led to a better understanding of the kinetics, mechanisms, and by-products of such treatments. This work is crucial for enhancing the degradation of pollutants and reducing their impact on ecosystems (Qutob et al., 2022).

Modulation of Biological Systems

Studies on benzoic acid, known for its antibacterial and antifungal properties, have explored its role in regulating gut functions. Research indicates that appropriate levels of benzoic acid can improve gut functions by modulating enzyme activity, redox status, immunity, and microbiota. This highlights the potential of benzoic acid and its derivatives in contributing to health improvement and disease prevention (Mao et al., 2019).

properties

IUPAC Name |

2-[(4-hydroxy-3-nitrophenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O7S/c16-12-6-5-8(7-11(12)15(19)20)23(21,22)14-10-4-2-1-3-9(10)13(17)18/h1-7,14,16H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEWEPKDQIOROF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396151 |

Source

|

| Record name | 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid | |

CAS RN |

131971-24-9 |

Source

|

| Record name | 2-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-4-N-[(4-fluorophenyl)methyl]pyrimidine-4,5-diamine](/img/structure/B174361.png)

![(3aR,5R,6S,6aR)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B174364.png)

![7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B174367.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B174370.png)